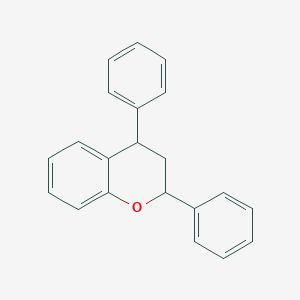

2,4-diphenyl-3,4-dihydro-2H-chromene

Description

Properties

CAS No. |

55256-25-2 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

2,4-diphenyl-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C21H18O/c1-3-9-16(10-4-1)19-15-21(17-11-5-2-6-12-17)22-20-14-8-7-13-18(19)20/h1-14,19,21H,15H2 |

InChI Key |

USXBLIHNVAJTSN-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C4=CC=CC=C4 |

Other CAS No. |

55256-25-2 |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Propargyl Alcohols

The acid-mediated cyclization of propargyl alcohols constitutes a foundational approach for constructing the 2H-chromene scaffold. In one notable protocol, 1,1-diphenylprop-2-yn-1-ol undergoes condensation with phenol derivatives in the presence of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst . The reaction proceeds via electrophilic activation of the alkyne, followed by nucleophilic attack by the phenolic oxygen to form the chromene ring (Figure 1A).

Optimization Insights :

-

Solvent Selection : Dichloromethane (DCM) facilitates rapid proton transfer, achieving 19% yield of 2,2-diphenyl-2H-chromene within 41 hours .

-

Temperature Effects : Room-temperature conditions minimize side reactions such as polymerization, though prolonged reaction times remain a limitation.

-

Substrate Scope : Electron-rich phenols enhance reaction rates, while steric hindrance at the propargyl alcohol’s β-position reduces yields.

Palladium-catalyzed reactions offer precise control over phenyl group introduction at specific positions. The Suzuki-Miyaura cross-coupling, for instance, enables the formation of carbon-carbon bonds between boronic acids and halogenated chromene precursors . A representative synthesis involves:

-

Precursor Preparation : Bromination of 3,4-dihydro-2H-chromene at the 4-position using N-bromosuccinimide (NBS).

-

Coupling Reaction : Treatment with phenylboronic acid in the presence of Pd(OAc)₂ and a phosphate ligand, yielding 2,4-diphenyl-3,4-dihydro-2H-chromene with 72–85% efficiency .

Critical Parameters :

-

Catalyst Loading : 2–5 mol% Pd(OAc)₂ balances cost and activity.

-

Base Selection : Cs₂CO₃ outperforms K₃PO₄ in stabilizing the palladium intermediate .

Multicomponent One-Pot Syntheses

Multicomponent reactions (MCRs) streamline synthesis by combining three reactants in a single vessel. For this compound, a one-pot protocol utilizing resorcinol, benzaldehyde derivatives, and malononitrile has been reported . The reaction proceeds via:

-

Knoevenagel Condensation : Formation of a benzylidenemalononitrile intermediate.

-

Michael Addition : Attack by resorcinol’s enolate on the α,β-unsaturated nitrile.

-

Cyclization : Acid- or base-mediated ring closure to yield the chromene core.

Catalytic Innovations :

-

Organocatalysts : Diethylamine in ethanol achieves 89% yield under reflux .

-

Heterogeneous Catalysts : Silica-supported amines enable catalyst recycling without significant activity loss .

Wittig-Horner-Emmons Olefination

The Wittig-Horner-Emmons reaction provides access to chromenes with defined double-bond geometry. Phosphonate esters derived from diethyl benzylphosphonate react with 4-hydroxybenzaldehyde derivatives to form the exocyclic olefin . Subsequent hydrogenation using Pd/C in ethanol selectively reduces the double bond, yielding the 3,4-dihydro structure.

Advantages :

-

Stereochemical Control : E-selectivity exceeds 95% when using bulky phosphonates .

-

Scalability : Gram-scale reactions maintain >80% yield, making this method industrially viable.

Microwave-Assisted Synthesis

Microwave irradiation accelerates chromene formation by enhancing reaction kinetics. A modified protocol adapted from coumarin synthesis involves:

-

Microwave Activation : Irradiating a mixture of 6-hydroxy-4-methyl-2H-chromen-2-one, DMF, and selenium dioxide at 150°C for 10 minutes .

-

Chlorination : Treatment with POCl₃ introduces chlorine at the 6-position, facilitating subsequent phenyl group installation via nucleophilic aromatic substitution .

Performance Metrics :

-

Reaction Time : Reduced from hours to minutes compared to conventional heating .

-

Yield Improvement : Microwave conditions increase yields by 15–20% for analogous chromenes .

Green Chemistry Approaches

Recent advances prioritize sustainability through solvent-free conditions and recyclable catalysts. Notable examples include:

Chemical Reactions Analysis

Types of Reactions

2,4-diphenyl-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound to its dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Biological Activities

The 2H-chromene scaffold, including 2,4-diphenyl-3,4-dihydro-2H-chromene, has been shown to exhibit a range of biological activities:

- Anticancer Activity : Various derivatives of 2H-chromenes have demonstrated significant cytotoxic effects against different cancer cell lines. For instance, a study found that certain 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives exhibited potent antitumor activity with IC50 values less than 1 μM against human tumor cells . The structure-activity relationship (SAR) indicated that substitutions at specific positions on the chromene ring enhanced anticancer potency.

- Antidiabetic Properties : Research has identified 2H-chromene derivatives as effective inhibitors of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. A series of novel derivatives showed up to a 7400-fold increase in potency as DPP-4 inhibitors compared to existing treatments . Compound 22a demonstrated significant efficacy in improving glucose tolerance comparable to established drugs like omarigliptin.

- Antimicrobial and Antiviral Activities : Chromene derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against various bacterial strains and have been studied for potential antiviral applications .

Synthetic Methods

The synthesis of this compound can be achieved through several environmentally friendly methods:

- One-Pot Reactions : Recent advancements in synthetic methodologies include one-pot reactions using organocatalysts such as diethylamine and potassium phthalimide-N-oxyl. These methods facilitate the formation of chromene derivatives under mild conditions with high yields .

- Green Chemistry Approaches : The use of water as a solvent and recoverable catalysts in the synthesis of chromenes aligns with green chemistry principles. For example, reactions involving aromatic aldehydes and malononitrile in aqueous media have shown excellent yields while minimizing environmental impact .

Case Studies

Several case studies illustrate the therapeutic potential and applications of this compound:

Case Study 1: Anticancer Research

A library of 2-amino-4H-chromenes was synthesized and evaluated for their anticancer properties. The study revealed that specific substitutions on the chromene scaffold significantly enhanced cytotoxicity against leukemia cells. Notably, halogenated derivatives exhibited superior activity compared to non-halogenated counterparts .

Case Study 2: Antidiabetic Drug Development

In a rational drug design study, researchers developed a series of chromene-based compounds as DPP-4 inhibitors. The lead compound demonstrated remarkable pharmacokinetic properties and sustained inhibition of DPP-4 activity over time. This study emphasizes the potential of chromenes in developing long-lasting antidiabetic medications .

Mechanism of Action

The mechanism of action of 2,4-diphenyl-3,4-dihydro-2H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dihydrochromenes and Related Compounds

Key Observations:

Halogenation: Chlorination at C6 or C8 (e.g., 8-chloro-6-(chloromethyl)-dihydrochromene) may increase electrophilicity, altering binding affinity to biological targets .

Biological Activity: Antimicrobial Activity: this compound derivatives exhibit superior antibacterial and antifungal activity compared to simpler chromenes, likely due to synergistic effects of the phenyl groups and heterocyclic core . Antioxidant Potential: Hydroxylated derivatives like flavan-3,3',4,4',5,5',7-heptol show enhanced radical-scavenging activity, attributed to multiple phenolic hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing synthetic routes to 2,4-diphenyl-3,4-dihydro-2H-chromene?

- Methodological Answer : Prioritize reaction conditions (e.g., solvent polarity, temperature) and catalyst selection. For example, one-pot syntheses using acid catalysts (e.g., p-toluenesulfonic acid) under reflux can improve yields, as demonstrated in analogous chromene derivatives . Monitor intermediates via TLC or HPLC to avoid side reactions like over-oxidation. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the dihydrochromene core effectively.

Q. How can structural characterization of this compound be validated?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : Analyze - and -NMR for diastereotopic protons (e.g., C3 and C4 hydrogens) and phenyl group splitting patterns .

- XRD : Confirm the chair-like conformation of the dihydrochromene ring and phenyl substituent orientations .

- HRMS : Verify molecular mass and fragmentation patterns to distinguish from oxidation byproducts (e.g., fully aromatic chromenes).

Q. What in vitro models are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer : Use cell-based assays to evaluate bioactivity:

- Antimicrobial : Follow CLSI guidelines with Gram-positive/negative bacterial strains and fungal cultures, comparing zones of inhibition to standard drugs .

- Antioxidant : Employ DPPH/ABTS radical scavenging assays, ensuring proper controls (e.g., ascorbic acid) and quantification via IC values .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, correlating results with structural analogs to identify substituent effects .

Advanced Research Questions

Q. How can enantiomeric separation of this compound be achieved for stereochemical studies?

- Methodological Answer : Utilize chiral chromatography (e.g., Chiralpak® IA/IB columns) with n-hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric derivatives via reaction with chiral auxiliaries (e.g., Mosher’s acid), followed by crystallization . Confirm enantiopurity via polarimetry and circular dichroism (CD) spectroscopy.

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Standardize assays : Replicate experiments under identical conditions (pH, temperature, cell passage number) to minimize variability .

- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing vs. donating groups on phenyl rings) using computational tools (e.g., DFT for electronic properties) .

- Data Transparency : Share raw datasets (e.g., via repositories like Zenodo) to enable cross-validation and identify outliers .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Synthetic Modifications : Introduce substituents at C2, C4, and the dihydrochromene core (e.g., halogens, methoxy groups) to assess steric/electronic impacts .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or β-amyloid .

- In Vivo Validation : Prioritize derivatives with strong in vitro activity for rodent models, focusing on pharmacokinetics (e.g., bioavailability via oral administration) and toxicity .

Q. What green chemistry approaches are viable for large-scale synthesis of this compound?

- Methodological Answer :

- Solvent-Free Conditions : Use ball-milling or microwave-assisted synthesis to reduce waste and energy consumption .

- Biocatalysis : Explore lipase-mediated cyclization to improve enantioselectivity and avoid heavy-metal catalysts .

- Recyclable Catalysts : Employ immobilized ionic liquids or magnetic nanoparticles (e.g., FeO@SiO) for easy separation and reuse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.